molecular formula C19H23FN2OS B6563084 N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide CAS No. 923220-41-1

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide

Cat. No.: B6563084
CAS No.: 923220-41-1
M. Wt: 346.5 g/mol
InChI Key: QRYVVMTUZSIXPX-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 3-fluorophenyl group at position 2 and a methyl group at position 4. The thiazole ring is linked via an ethyl chain to a cyclohexanecarboxamide group. The cyclohexane moiety may enhance lipophilicity, influencing membrane permeability and metabolic stability .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2OS/c1-13-17(10-11-21-18(23)14-6-3-2-4-7-14)24-19(22-13)15-8-5-9-16(20)12-15/h5,8-9,12,14H,2-4,6-7,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYVVMTUZSIXPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Hantzsch thiazole synthesis, where a substituted thiourea reacts with an α-halo ketone under reflux conditions in the presence of a suitable solvent such as ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing thiazole and fluorophenyl motifs.

    Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.

    Medicine: The compound may have potential as a pharmaceutical agent, particularly if it exhibits biological activity against specific diseases or conditions.

    Industry: It could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}cyclohexanecarboxamide exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as proteins or nucleic acids, modulating their activity through binding or inhibition. The thiazole ring and fluorophenyl group are likely key contributors to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs with Sulfonamide Substituents

Compound 1 : N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzenesulfonamide (G570-0097)

  • Molecular Formula : C₁₈H₁₇FN₂O₂S₂
  • Molecular Weight : 376.47 g/mol
  • Key Differences : Replaces the cyclohexanecarboxamide with a benzenesulfonamide group.
  • Implications : Sulfonamide groups typically increase solubility due to their polar nature but may reduce lipophilicity compared to carboxamides. This could affect blood-brain barrier penetration or target engagement .

Compound 2 : 4-Fluoro-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide (G570-0117)

  • Molecular Formula : C₁₈H₁₆F₂N₂O₂S₂
  • Molecular Weight : 394.46 g/mol
  • Key Differences : Introduces a 4-fluoro substituent on the benzene sulfonamide.

Analogs with Cyclohexanecarboxamide and Varied Heterocycles

Compound 3 : N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide

  • Key Differences : Replaces the thiazole core with a 1,3,4-thiadiazole ring.
  • Implications : Thiadiazoles are less electron-rich than thiazoles, which may alter π-π stacking interactions in binding sites. The methylsulfanyl group could influence metabolic stability via susceptibility to oxidation .

Compound 4: N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}cyclohexanecarboxamide

  • Key Differences: Features a dimethylaminosulfonyl group on the phenyl ring instead of the thiazole-ethyl linkage.

Analogs with Modified Substituents on the Thiazole Core

Compound 5: 3-[2-(3-Hydroxyphenyl)ethyl]-5-methoxyphenol

  • Key Differences: Lacks the thiazole ring entirely, substituting it with a phenolic structure.

Key Research Findings

  • Fluorine Substitution : The 3-fluorophenyl group in the target compound and its analogs (e.g., G570-0117) likely enhances binding to hydrophobic pockets in target proteins, as seen in fluorinated drug candidates .
  • Carboxamide vs. Sulfonamide : Cyclohexanecarboxamide derivatives (target compound, Compound 3) are expected to exhibit higher lipophilicity than sulfonamide analogs, favoring CNS penetration or intracellular targets .
  • Heterocycle Impact: Thiazole-containing compounds may exhibit stronger electronic interactions (e.g., with kinases) compared to thiadiazole or phenolic analogs, which could shift target selectivity .

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